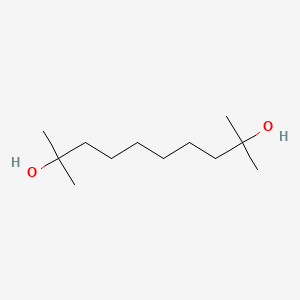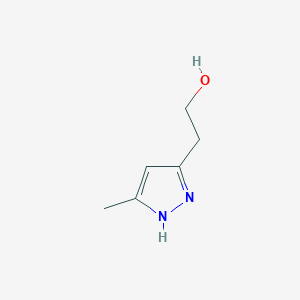
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a brominated methoxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine typically involves the following steps:
Bromination of 2-methoxyphenol: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Formation of this compound: The brominated product is then reacted with 4-methylpiperazine under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The brominated methoxyphenyl group can interact with various enzymes or receptors, modulating their activity. The piperazine ring can also play a role in binding to biological targets, influencing the compound’s overall effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2-methoxyphenyl)-4-methylpiperidine
- 1-(5-Bromo-2-methoxyphenyl)-4-ethylpiperazine
- 1-(5-Bromo-2-methoxyphenyl)-4-phenylpiperazine
Uniqueness
1-(5-Bromo-2-methoxyphenyl)-4-methylpiperazine is unique due to the specific substitution pattern on the piperazine ring and the presence of the brominated methoxyphenyl group. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
159306-42-0 |
|---|---|
Molekularformel |
C12H17BrN2O |
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
1-(5-bromo-2-methoxyphenyl)-4-methylpiperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
UNZGXTWUCRPDIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


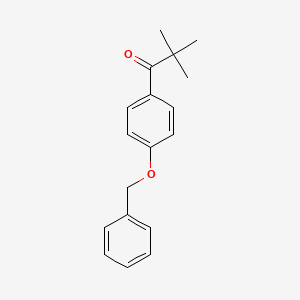
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)


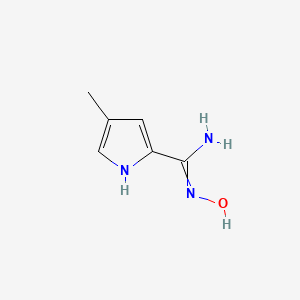
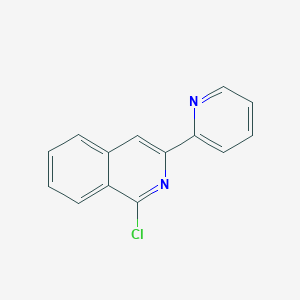


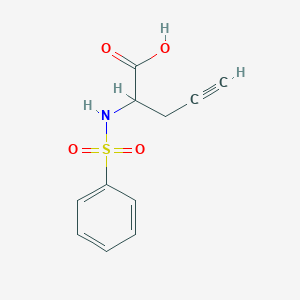
![2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B13885990.png)

